

Toxicological Profile of Sebuthylazine in Mammals: An In-depth Technical Guide

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Compound of Interest

Compound Name: Sebuthylazine

Cat. No.: B166565

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Disclaimer: Publicly available toxicological data for **sebuthylazine** is limited. Consequently, this document extensively utilizes data from terbuthylazine, a structurally similar chlorotriazine herbicide, as a surrogate to provide a comprehensive overview. This substitution will be explicitly noted where applicable. This guide is intended for researchers, scientists, and drug development professionals.

Executive Summary

Sebutylazine is a selective, systemic herbicide belonging to the chlorotriazine class.^[1] Its primary mode of action in plants is the inhibition of photosynthesis at photosystem II.^[1] While its mammalian toxicity appears to be low in terms of acute lethality, a comprehensive toxicological profile is not well-established in publicly accessible literature. This guide synthesizes the available data for **sebuthylazine** and its close analog, terbuthylazine, to present a detailed toxicological profile covering acute, sub-chronic, and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects. All quantitative data are summarized in structured tables, and key experimental protocols and potential toxicological pathways are visualized.

Chemical Identity

Property	Value	Source
IUPAC Name	N2-sec-butyl-6-chloro-N4-ethyl-1,3,5-triazine-2,4-diamine	[1]
CAS Number	7286-69-3	[1]
Molecular Formula	C ₉ H ₁₆ ClN ₅	[1]
Molecular Weight	229.71 g/mol	[1]
Chemical Structure	Sebuthylazine possesses a chiral center, resulting in (R)- and (S)-enantiomers. Commercial formulations are typically a racemic mixture.	[1]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Specific toxicokinetic data for **sebuthylazine** in mammals is not readily available. However, studies on the related compound terbuthylazine indicate that it is almost completely absorbed from the gastrointestinal tract following oral administration in rats.[2] Approximately 30% of a dermal dose is absorbed.[2] Once absorbed, terbuthylazine is extensively metabolized and rapidly excreted, primarily within 48 hours, with about two-thirds eliminated in the urine and the remainder in the feces.[2] There is no evidence of significant bioaccumulation in organs.[2] One of the known degradation products of **sebuthylazine** is desethyl-**sebuthylazine**. [3]

Acute Toxicity

Sebutylazine exhibits low acute oral toxicity in rats.[1] Data for other routes of exposure are not available for **sebuthylazine**. The table below includes data for both **sebuthylazine** and terbuthylazine for a comparative perspective.

Table 1: Acute Toxicity of **Sebuthylazine** and Terbuthylazine

Study	Species	Route	Endpoint	Value (mg/kg bw)	Reference
Sebutylazine					
Acute Oral	Rat	Oral	LD ₅₀	> 3000	[1]
Terbuthylazine (Surrogate Data)					
Acute Oral	Rat (female)	Oral	LD ₅₀	1503	[2]
Acute Oral	Hamster	Oral	LD ₅₀	> 3000	[2]
Acute Dermal	Rat	Dermal	LD ₅₀	> 2000	[2]
Acute Dermal	Rabbit	Dermal	LD ₅₀	> 4000	[2]
Acute Inhalation	Rat	Inhalation	LC ₅₀	Very Low Toxicity	[2]
Skin Irritation	Rabbit	Dermal	-	Not an irritant	[2]
Eye Irritation	Rabbit	Ocular	-	Slight irritant	[2]
Skin Sensitization	Guinea Pig	Dermal	-	Not a sensitizer	[2]

Sub-chronic and Chronic Toxicity

No sub-chronic or chronic toxicity data were found for **sebuthylazine**. The following data for terbuthylazine provides an indication of potential long-term effects.

Table 2: Sub-chronic and Chronic Toxicity of Terbuthylazine (Surrogate Data)

Study Duration	Species	Route	NOAEL (mg/kg bw/day)	LOAEL (mg/kg bw/day)	Key Findings at LOAEL	Reference
28-day	Rat	Oral (diet)	-	8	Reduced body weight gain, decreased food and water intake.	[2]
28-day	Rabbit	Dermal	-	500	Slightly reduced weight gain, sedation, unsteady gait, diarrhea, ruffled fur, tremors, wasting, slight skin irritation, changes in blood clotting time and serum biochemistry suggestive of liver toxicity, reduced kidney and	[2]

ovary
weights in
females.

Decreased
food
consumption and body
weight
loss. [\[2\]](#)

12-month

Dog

Oral (diet)

0.4

1.7

Genotoxicity

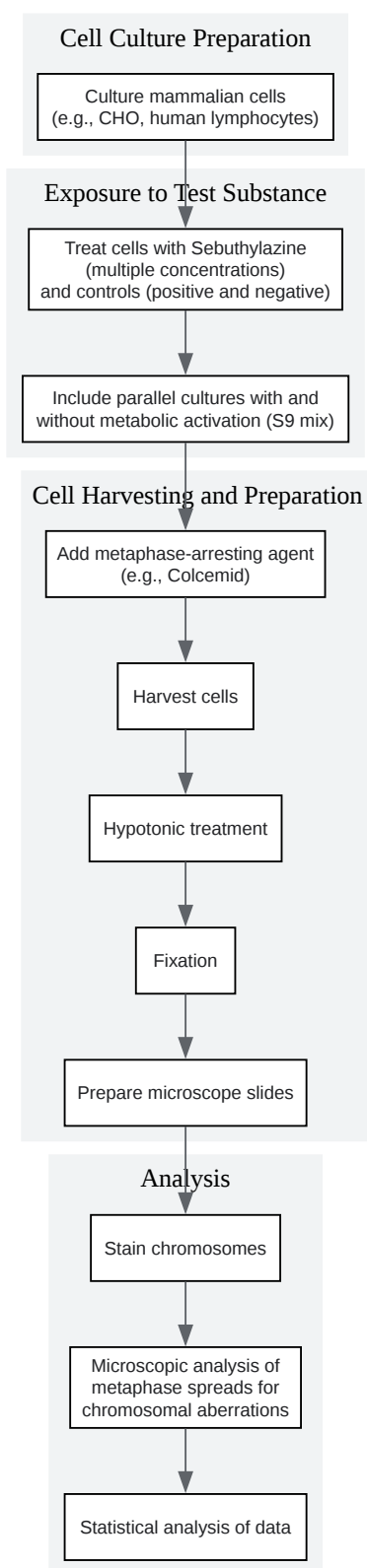
There is a lack of specific genotoxicity data for **sebuthylazine**. Studies on terbutylazine indicate it is not mutagenic in bacterial assays but may have some potential to cause DNA damage in mammalian cells.

Table 3: Genotoxicity of Terbutylazine (Surrogate Data)

Assay	Test System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation (Ames test)	Salmonella typhimurium	With and without	Negative	[2]
Chromosomal Aberration	Human lymphocytes	With and without	Negative	[2]
DNA Repair	Rat hepatocytes	-	Negative	[2]
DNA Repair	Human fibroblasts	-	Negative	[2]
In vivo Chromosome Damage	Mouse bone marrow	-	Negative	[2]
Alkaline Comet Assay	Human lymphocytes and HepG2 cells	-	Low-level DNA instability	[4][5]
hOGG1-modified Comet Assay	Human lymphocytes and HepG2 cells	-	Oxidative DNA damage did not prevail	[4][5]
In vivo Alkaline Comet Assay	Mouse leukocytes, bone marrow, liver, and kidney cells	-	DNA instability observed in all cell types, most pronounced in liver and kidney. Suggests formation of reactive metabolites capable of inducing DNA cross-links.	[4][5]

Experimental Protocol: In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

The following provides a generalized workflow for an in vitro chromosomal aberration test, a key study in assessing genotoxicity.



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Caption: Workflow for an in vitro chromosomal aberration assay.

Carcinogenicity

No carcinogenicity studies on **sebuthylazine** were identified. Long-term studies on terbutylazine in rats and mice provided limited evidence of carcinogenicity, with an observed increase in the incidence of mammary tumors and Leydig cell tumors in rats.[6] Based on this, the U.S. EPA classified terbutylazine as a Group D carcinogen, indicating inadequate evidence to determine its carcinogenicity in humans.[6] One study found that terbutylazine did not act as a promoter for DMBA-induced mammary carcinogenesis in rats.[6]

Reproductive and Developmental Toxicity

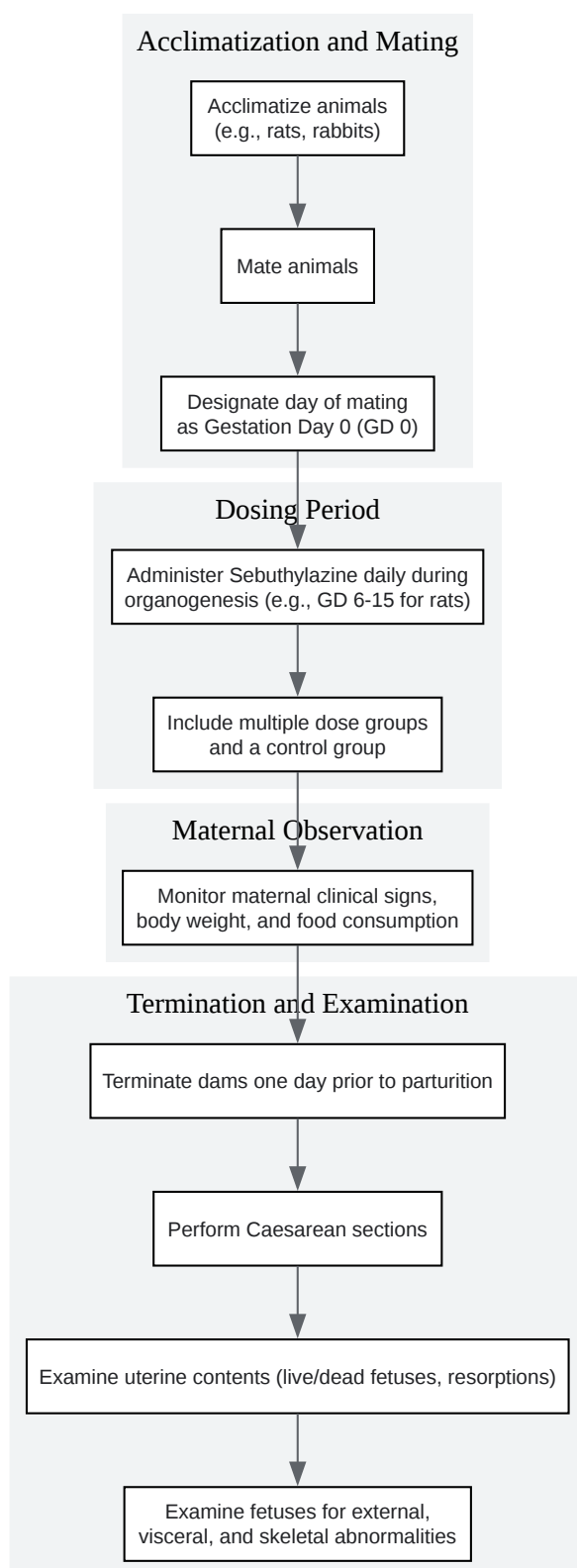
Specific reproductive and developmental toxicity data for **sebuthylazine** are not available. The following table summarizes the findings for terbutylazine.

Table 4: Reproductive and Developmental Toxicity of Terbutylazine (Surrogate Data)

Study Type	Species	Dosing Period	Maternal NOAEL (mg/kg/day)	Developmental NOAEL (mg/kg/day)	Maternal Effects at LOAEL	Developmental Effects at LOAEL	Reference
Developmental	Rat	Gestation	-	-	Reduced body weight gain at 30 mg/kg/day.	No significant adverse effects on fetuses at 30 mg/kg/day.	[2]
Developmental	Rabbit	Gestation	> 4.5	> 4.5	No evidence of maternal toxicity at the highest dose tested.	No evidence of fetal toxicity at the highest dose tested.	[2]

Experimental Protocol: Prenatal Developmental Toxicity Study (OECD 414)

The following diagram illustrates a typical workflow for a prenatal developmental toxicity study.



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Caption: Workflow for a prenatal developmental toxicity study.

Other Toxicological Endpoints

Neurotoxicity

No specific neurotoxicity studies for **sebuthylazine** were found.

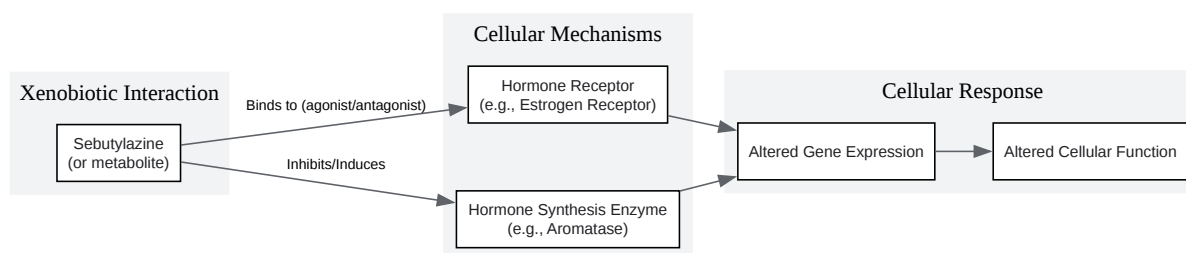
Immunotoxicity

Data on the immunotoxicity of **sebuthylazine** is not available.

Endocrine Disruption

Triazine herbicides, as a class, have been investigated for their potential to act as endocrine-disrupting chemicals.[7][8] Some studies suggest that certain triazines may interfere with hormone systems. However, specific data on the endocrine-disrupting potential of **sebuthylazine** is lacking.

The diagram below illustrates a generalized signaling pathway for potential endocrine disruption by a xenobiotic, which could be a relevant area of investigation for **sebuthylazine**.



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Caption: Potential endocrine disruption signaling pathway.

Conclusion

The available data on the mammalian toxicology of **sebuthylazine** is sparse. Based on limited acute toxicity data, it appears to have low acute oral toxicity. For a more complete

understanding of its toxicological profile, data from the structurally similar herbicide, terbutylazine, has been used as a surrogate. This surrogate data suggests that while terbutylazine has low acute toxicity, repeated exposure may lead to effects on body weight, liver, and kidneys. Genotoxicity data for terbutylazine is largely negative in standard assays, though some studies indicate a potential for inducing DNA instability in mammalian cells. There is limited evidence for carcinogenicity in rats. Developmental toxicity studies in rats showed some maternal effects at high doses, while no adverse effects were seen in rabbits. The potential for **sebuthylazine** to act as an endocrine disruptor, a property suggested for some triazines, requires further investigation. Due to the significant data gaps for **sebuthylazine**, further research is necessary to definitively characterize its toxicological profile in mammals.

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